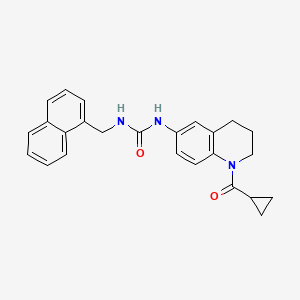

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative featuring a cyclopropanecarbonyl-substituted tetrahydroquinoline core and a naphthalen-1-ylmethyl substituent. The compound’s structure combines a bicyclic tetrahydroquinoline moiety, which may confer rigidity and enhance receptor binding, with a lipophilic naphthalene group that could influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-24(18-10-11-18)28-14-4-8-19-15-21(12-13-23(19)28)27-25(30)26-16-20-7-3-6-17-5-1-2-9-22(17)20/h1-3,5-7,9,12-13,15,18H,4,8,10-11,14,16H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXOWOGCTBCGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s closest structural analog is 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea (CAS: 1203095-83-3). Key differences lie in the aryl substituents:

Functional Comparisons with Opioid Agonists

Although direct pharmacological data for the target compound are unavailable, insights from mu-opioid receptor (MOR) agonists () highlight structural and functional principles:

- Tetrahydroquinoline vs. Opioid Scaffolds: MOR agonists like DAMGO and fentanyl rely on flexible peptide or piperidine backbones for receptor engagement. The tetrahydroquinoline core in the target compound introduces rigidity, which may alter binding kinetics or selectivity compared to classical opioids .

- Substituent Effects: In MOR agonists, substituents dictate intrinsic activity (e.g., DAMGO is a full agonist; buprenorphine is partial). The naphthalenylmethyl group in the target compound could similarly modulate efficacy if it targets G protein-coupled receptors (GPCRs) .

Research Findings and Hypotheses

Pharmacodynamic Hypotheses

- The cyclopropanecarbonyl group may enhance metabolic resistance compared to acetylated analogs, prolonging half-life.

- The naphthalenylmethyl substituent could promote interactions with hydrophobic receptor pockets, analogous to how MOR agonists like fentanyl exploit lipophilic domains for high potency .

Comparative Efficacy Gaps

No direct binding or functional data exist for the target compound. However, extrapolating from , its structural complexity may result in lower intrinsic activity than simpler urea derivatives or classical opioids.

Q & A

Q. Yield Optimization Strategies :

- Catalysts : Triethylamine (5 mol%) improves acylation efficiency .

- Solvent Choice : DMSO enhances urea coupling due to its polar aprotic nature .

- Reaction Monitoring : Thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate/hexane 1:1) identifies intermediates .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

| Technique | Key Data | Purpose |

|---|---|---|

| NMR (¹H/¹³C) | δ 7.8–8.2 ppm (naphthyl protons), δ 1.2–1.8 ppm (cyclopropane CH2) | Confirms substituent positions and cyclopropane integration . |

| IR Spectroscopy | ~1650 cm⁻¹ (urea C=O stretch), ~1700 cm⁻¹ (cyclopropanecarbonyl C=O) | Validates functional groups . |

| Mass Spectrometry (HRMS) | Molecular ion peak at m/z ~457.2 (C₂₇H₂₇N₃O₂) | Verifies molecular formula . |

| HPLC | Retention time ~12.5 min (C18 column, 70% acetonitrile) | Assesses purity (>95%) . |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variable substituent effects or assay conditions. A systematic approach includes:

Structure-Activity Relationship (SAR) Studies :

- Compare analogs with different substituents (e.g., chlorophenyl vs. methoxyphenyl) to isolate electronic/steric contributions .

- Example: Cyclopropane’s electron-withdrawing effect may enhance receptor binding vs. bulkier isobutyl groups .

Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects .

Target Validation : Use siRNA knockdown or competitive binding assays to confirm specificity for hypothesized targets (e.g., kinase enzymes) .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in cancer models?

Answer:

A multi-modal experimental design is critical:

In Vitro Assays :

- Kinase Inhibition : Screen against a panel of 50+ kinases using ADP-Glo™ assays .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence-based kits .

Computational Modeling :

- Perform molecular docking (AutoDock Vina) with cyclopropanecarbonyl/naphthyl groups prioritized for binding pocket analysis .

In Vivo Studies :

- Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10 mg/kg) and tumor volume monitoring .

Basic: How do solvent polarity and temperature affect the compound’s stability during storage?

Answer:

Stability studies indicate:

- Solvent : Store in anhydrous DMSO at –20°C to prevent urea bond hydrolysis. Aqueous buffers (pH > 8) degrade the compound within 48 hours .

- Temperature : Degradation rates increase above 25°C (TGA data shows 5% mass loss at 150°C) .

Advanced: What strategies mitigate synthetic challenges like low yields in urea coupling steps?

Answer:

Advanced approaches include:

Mechanochemical Synthesis : Ball milling reduces reaction time to 2 hours with 85% yield .

Microwave Assistance : Irradiate at 100 W for 15 minutes to accelerate urea formation .

Protecting Groups : Temporarily protect the tetrahydroquinoline amine with Boc to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.